(2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal
Overview
Description
Fluorescently-labeled deoxyglucose analog, used to directly monitor glucose uptake by living cells and tissues. Also used as a topical contrast reagent for the detection of neoplasia. Uptake can be monitored by real-time confocal, high-resolution or wide-field fluorescence microscopy and flow cytometry.
2-NBDG is a fluorescent derivative of glucose whose uptake is competitively inhibited by D-glucose, but not L-glucose or sucrose, in E. coli. It has been used to monitor glucose uptake by bacteria and live mammalian cells and in tumor biopsies. 2-NBDG displays excitation/emission maxima of 475/550 nm, respectively.
2-NBDG is a fluorescent derivative of glucose whose uptake is competitively inhibited by D-glucose, but not L-glucose or sucrose, in E. coli. It has been used to monitor glucose uptake by bacteria and live mammalian cells and in tumor biopsies.
Scientific Research Applications
GSTP1-1 Inhibition and Apoptosis in Tumor Cells
A compound structurally related to (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-[(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino]hexanal demonstrated potential in inhibiting the enzyme GSTP1-1, which is known to impede apoptosis in tumor cells. This inhibition could disrupt interactions between GSTP1-1 and certain apoptosis-related proteins, potentially offering a pathway for anticancer therapy (Di Paolo et al., 2019).
Energetic Materials and Explosives
Research has explored the use of related nitrobenzoxadiazole compounds in the synthesis of energetic materials. These substances have applications in explosives, demonstrating good thermal stability and detonation performance (Tang et al., 2015).
Antitumor Agents
Derivatives of this compound, specifically targeting the glutathione-S-transferase GSTP1-1, have shown promise as antitumor agents. They exhibit pro-apoptotic properties in tumor cells, with some analogs showing significant cytotoxicity towards specific cancer cell lines (Rotili et al., 2015).
Fluorescent Probes and Biological Screening
Certain derivatives of nitrobenzoxadiazole, closely related to the chemical , have been used as fluorescent probes for biological applications. These probes can be used for studying biochemical processes or for high-performance liquid chromatography of amino acids (Watanabe & Imai, 1981).
Liquid Crystalline Properties
Some derivatives have been investigated for their liquid crystalline properties, with potential applications in the field of materials science. The presence of a nitro group and structural variations significantly influence these properties, making them relevant for designing new materials (Abboud et al., 2017).
Antitumor Activity of Natural Product Analogs
Research into natural product analogs containing a 1,2,4-oxadiazole ring has shown that some compounds exhibit notable antitumor activity. This suggests potential for developing new cancer therapies based on these structural motifs (Maftei et al., 2013).
Mechanism of Action
2-NBDG, also known as (2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal or (2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-2-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)hexanal, is a fluorescent derivative of glucose. It is primarily used to monitor glucose uptake into living cells .
Target of Action
The primary target of 2-NBDG is the glucose transporter proteins (GLUTs) present in the cell membrane . These proteins facilitate the transport of glucose across the plasma membrane of cells .
Mode of Action
2-NBDG mimics glucose and is taken up by cells through the same transport mechanism as glucose . Once inside the cell, it is phosphorylated by hexokinase and trapped inside . The fluorescence of 2-NBDG allows for the visualization and tracking of glucose uptake, its utilization, and distribution within cells .
Biochemical Pathways
2-NBDG affects the glycolysis pathway. It is taken up by cells and phosphorylated by hexokinase, a key enzyme in the glycolysis pathway . This interaction with hexokinase leads to significant changes in the relative levels of metabolites involved in glycolysis and upregulation of alternative energy-related pathways .
Pharmacokinetics
Like glucose, 2-NBDG is transported according to Michaelis–Menten kinetics . The rate of transport of 2-nbdg is generally slower than glucose due to a lower vmax (maximum rate) . Once taken up, the compound is metabolized to a non-fluorescent derivative .
Result of Action
The uptake of 2-NBDG by cells allows for the visualization of glucose metabolism within the cell . This can be used to monitor the metabolic activity of cells, as cells with higher metabolic activity will take up more 2-NBDG and thus exhibit stronger fluorescence .
Action Environment
The uptake of 2-NBDG is influenced by environmental factors such as temperature and concentration . The fluorescence of 2-NBDG is also environment-sensitive, typically exhibiting maximum excitation/emission at approximately 465/540 nm .
properties
IUPAC Name |
(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2/t6-,8+,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTFFEUUGHUPQC-ILWYWAAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001348102 | |
Record name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186689-07-6 | |
Record name | 2-Nbdg | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186689076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001348102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-NBDG | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-NBDG | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE4F4P486R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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